REACTION_SMILES
|
[ClH:32].[F:1][c:2]1[c:3](-[n:9]2[cH:10][c:11]([C:27](=[O:28])[O:29][CH2:30][CH3:31])[c:12](=[O:26])[c:13]3[cH:14][c:15]([F:25])[c:16]([N:19]4[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]4)[n:17][c:18]23)[cH:4][cH:5][c:6]([F:8])[cH:7]1>>[ClH:32].[F:1][c:2]1[c:3](-[n:9]2[cH:10][c:11]([C:27](=[O:28])[OH:29])[c:12](=[O:26])[c:13]3[cH:14][c:15]([F:25])[c:16]([N:19]4[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]4)[n:17][c:18]23)[cH:4][cH:5][c:6]([F:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cn(-c2ccc(F)cc2F)c2nc(N3CCNCC3)c(F)cc2c1=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1cn(-c2ccc(F)cc2F)c2nc(N3CCNCC3)c(F)cc2c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |